molecular formula C10H10ClN3OS B5523105 3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole

3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole

Cat. No.: B5523105
M. Wt: 255.72 g/mol
InChI Key: GVJGWAFATWBOKY-UHFFFAOYSA-N
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Description

3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole, also known as CMT-3, is a synthetic compound that belongs to the family of 1,2,4-triazole derivatives. This compound has attracted the attention of researchers due to its potential therapeutic applications in the field of cancer treatment.

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches and Structural Analysis : A range of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized, including 4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and Mannich bases. These compounds were characterized by IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies, providing insights into their structural and electronic properties (Bekircan, Ülker, & Menteşe, 2015).

Molecular and Electronic Analysis : Another study involved the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. The research aimed to compare experimental values with theoretical calculations to understand their geometric parameters, electronic properties, and spectroscopic characteristics (Beytur & Avinca, 2021).

Biological Activities

Enzyme Inhibition : The synthesized compounds have shown significant biological activities, particularly in inhibiting lipase and α-glucosidase enzymes. For instance, compound 2c exhibited the best anti-lipase activity, while compounds 2c and 6a showed substantial anti-α-glucosidase activity. These findings underscore the potential of such compounds in the development of therapeutic agents targeting metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).

Anticancer Evaluation : Another notable application is in the anticancer domain, where new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and evaluated against a panel of 60 cell lines derived from various cancer types. This research highlights the potential of these compounds as anticancer agents, providing a foundation for further investigation into their mechanism of action and efficacy in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. It could potentially interact with biological targets through its various functional groups. For example, the triazole ring is known to bind to various enzymes and receptors in biological systems .

Safety and Hazards

As with any chemical compound, handling “3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The study of “3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole” could open up new avenues in various fields of research. Its unique structure and functional groups make it a potential candidate for further studies in medicinal chemistry, materials science, and synthetic chemistry .

Properties

IUPAC Name

5-[(3-chloro-4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c1-15-9-3-2-7(4-8(9)11)5-16-10-12-6-13-14-10/h2-4,6H,5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJGWAFATWBOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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